![molecular formula C16H18ClN3O2 B2578882 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923233-12-9](/img/structure/B2578882.png)
6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . It is often encountered in some approved drugs, clinical candidates, and functional materials . Drugs currently in the market that possess pyrrolo[3,4-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involves the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . The synthesis of compounds is sometimes done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives is characterized by a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .科学的研究の応用
Spectroscopic and Thermal Characterization
Research involving pyrimidine derivatives, like the n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, highlights their potential in pharmaceutical applications due to their unique properties. These compounds undergo thorough spectroscopic, thermal, and dielectric characterization, revealing their stability and behavior under various conditions, which is crucial for developing new materials with specific desired properties (Vyas et al., 2013).
Novel Synthesis Approaches
Innovative synthetic routes have been developed for pyrrolo and pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis. Techniques involve heteroaromatization with 4-hydroxycoumarin and reactions with various reagents to produce novel pyrimidine derivatives with potential antimicrobial activity (El-Agrody et al., 2001). These methodologies offer pathways to create compounds with specific functionalities and biological activities.
Antimicrobial Activities
The exploration of pyrimidine derivatives for their antimicrobial properties is a significant area of research. Compounds synthesized through novel routes have been tested against various bacteria, showing promising results as potential antimicrobial agents. This opens avenues for the development of new pharmaceuticals to combat resistant microbial strains (Abdelghani et al., 2017).
Material Science Applications
In the realm of materials science, pyrimidine derivatives are being investigated for their luminescent properties and potential use in optoelectronic devices. Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have demonstrated strong fluorescence and solubility in organic solvents, indicating their suitability for electronic applications (Zhang & Tieke, 2008).
作用機序
将来の方向性
The future directions for research on pyrrolo[3,4-d]pyrimidine derivatives could involve further exploration of their potential as antiviral, antimicrobial, antitumor agents, and more . The development of new compounds using cost-effective processes is critical to reduce disease incidence and accomplish health strategy milestones .
特性
IUPAC Name |
6-butyl-4-(2-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-6-4-5-7-11(10)17/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPVYLQHJQJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

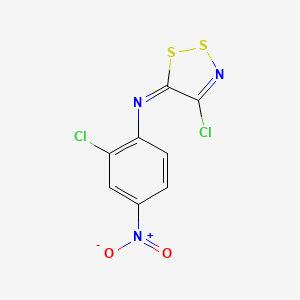
![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)
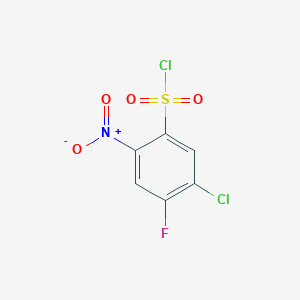
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2578804.png)

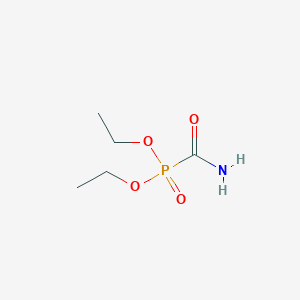
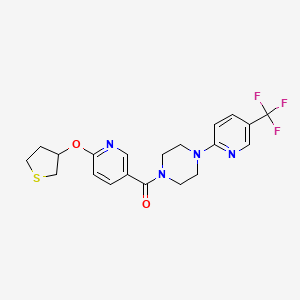
![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)



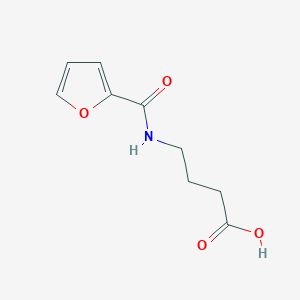
![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)
